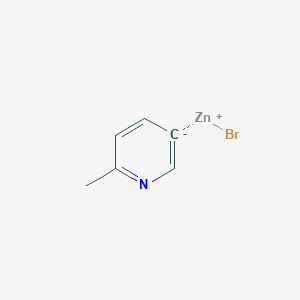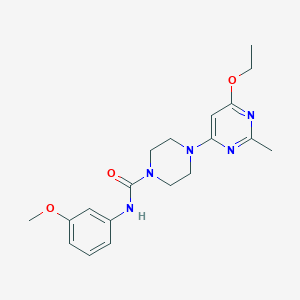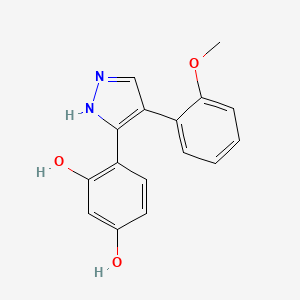
2-Methyl-5-pyridylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Mecanismo De Acción
Target of Action
Organozinc compounds, such as 2-methyl-5-pyridylzinc bromide, are generally used in palladium-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
This compound interacts with its targets through a process known as a coupling reaction . This compound can be used as a substrate in palladium-catalyzed carbon-carbon bond-forming reactions with other compounds such as 3-iodothiophene . It can also react with 5-bromo-2-furaldehyde in the palladium-catalyzed synthesis of 5-heteroaryl- and 5-aryl-2-furaldehydes .
Biochemical Pathways
It is known that organozinc compounds are involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Organozinc compounds are generally known for their reactivity and are used in various chemical reactions .
Result of Action
As a reagent in chemical reactions, it contributes to the formation of new compounds through carbon-carbon bond formation .
Action Environment
Organozinc compounds are generally sensitive to air and moisture, and their reactions are typically carried out under controlled conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-5-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 2-bromo-5-methylpyridine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature control and inert gas systems are used to maintain the reaction conditions. The product is typically purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including nucleophilic substitution and addition reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: In these reactions, this compound can react with alkyl halides or other electrophiles under mild conditions to form substituted pyridine derivatives.
Major Products: The major products formed from these reactions are typically substituted pyridines or other heterocyclic compounds, depending on the nature of the electrophile used in the reaction .
Aplicaciones Científicas De Investigación
2-Methyl-5-pyridylzinc bromide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
- 5-Methyl-2-pyridylzinc bromide
- 4-Methyl-2-pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 3-Methyl-2-pyridylzinc bromide
Comparison: 2-Methyl-5-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its isomers, such as 5-Methyl-2-pyridylzinc bromide, it may exhibit different reactivity profiles in cross-coupling reactions, leading to variations in the yield and selectivity of the desired products .
Propiedades
IUPAC Name |
bromozinc(1+);6-methyl-3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBICBJSOUPKLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2621241.png)
![3-oxo-N-(4-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamido}phenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide](/img/structure/B2621242.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2621245.png)

![6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621248.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2621250.png)
![3-[(Biphenyl-4-yloxy)methyl]piperidine](/img/structure/B2621252.png)

![3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2621255.png)
![Methyl (E)-4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2621256.png)

![2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B2621260.png)
![3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2621262.png)

